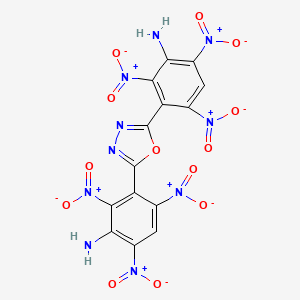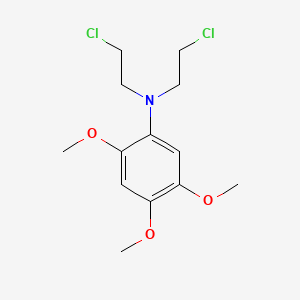
n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups and three methoxy groups attached to an aniline ring. This compound is of interest due to its potential use in synthetic chemistry and its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline typically involves the reaction of 2,4,5-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted anilines or thioethers.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
科学的研究の応用
Chemistry: n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in the treatment of certain types of cancer due to its ability to alkylate DNA and inhibit cell division. It is also being investigated for its potential use in the treatment of other diseases.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties.
作用機序
The mechanism of action of n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline involves the alkylation of DNA, which leads to the inhibition of DNA synthesis and cell division. The chloroethyl groups form covalent bonds with the DNA, causing cross-linking and strand breaks. This ultimately leads to cell death. The compound also interacts with various cellular proteins and enzymes, further contributing to its biological effects.
類似化合物との比較
- n,n-Bis(2-chloroethyl)methylamine
- n,n-Bis(2-chloroethyl)cyclopropanamine
- n,n-Bis(2-chloroethyl)hydrazine
Comparison: n,n-Bis(2-chloroethyl)-2,4,5-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and biological activity. Compared to n,n-Bis(2-chloroethyl)methylamine, which lacks the methoxy groups, this compound may exhibit different chemical and biological properties. Similarly, the presence of the cyclopropane ring in n,n-Bis(2-chloroethyl)cyclopropanamine can affect its reactivity and stability.
特性
CAS番号 |
27096-57-7 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,4,5-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-11-9-13(19-3)12(18-2)8-10(11)16(6-4-14)7-5-15/h8-9H,4-7H2,1-3H3 |
InChIキー |
YSVCPMOLCICSJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N(CCCl)CCCl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
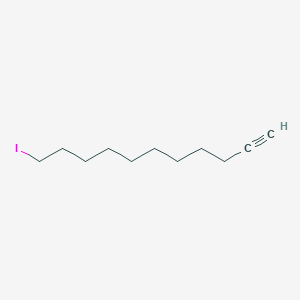
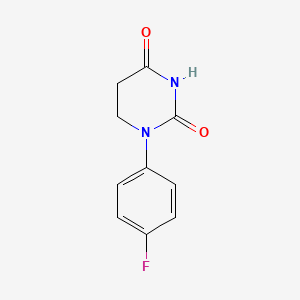
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)

![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
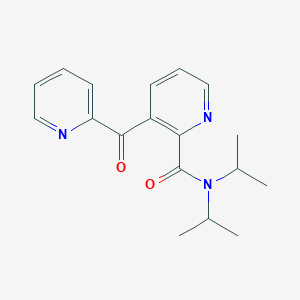
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
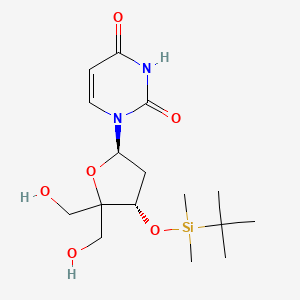

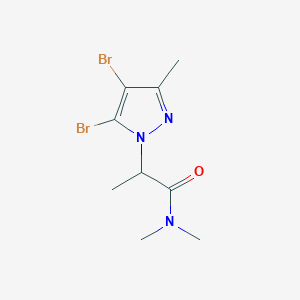

![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
